BenchChemオンラインストアへようこそ!

(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide

Mcl-1 inhibition BH3 mimetic apoptosis

(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide (CAS 1223867-42-2, molecular formula C₁₉H₁₅ClN₂O₂, MW 338.79 g/mol) is a synthetic, stereochemically defined cyano-dienamide derivative belonging to the 2-cyano-5-phenylpenta-2,4-dienamide chemotype. The core scaffold has been previously explored for Mcl‑1 protein inhibition, with the unadorned (2E,4E)‑2‑cyano‑5‑phenylpenta‑2,4‑dienamide (CPD) demonstrating direct binding to the Mcl‑1 BH3‑binding groove (Kᵢ ≈ 6 nM) and selective apoptosis induction in MCF‑7 breast cancer cells while sparing normal human epidermal cells.

Molecular Formula C19H15ClN2O2
Molecular Weight 338.79
CAS No. 1223867-42-2
Cat. No. B2756580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide
CAS1223867-42-2
Molecular FormulaC19H15ClN2O2
Molecular Weight338.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C(=CC=CC2=CC=CC=C2)C#N)Cl
InChIInChI=1S/C19H15ClN2O2/c1-24-18-11-10-16(12-17(18)20)22-19(23)15(13-21)9-5-8-14-6-3-2-4-7-14/h2-12H,1H3,(H,22,23)/b8-5+,15-9-
InChIKeyFRCDWEZHRZEQEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide (CAS 1223867-42-2) — Chemical Class and Scaffold Context for Procurement


(2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide (CAS 1223867-42-2, molecular formula C₁₉H₁₅ClN₂O₂, MW 338.79 g/mol) is a synthetic, stereochemically defined cyano-dienamide derivative belonging to the 2-cyano-5-phenylpenta-2,4-dienamide chemotype [1]. The core scaffold has been previously explored for Mcl‑1 protein inhibition, with the unadorned (2E,4E)‑2‑cyano‑5‑phenylpenta‑2,4‑dienamide (CPD) demonstrating direct binding to the Mcl‑1 BH3‑binding groove (Kᵢ ≈ 6 nM) and selective apoptosis induction in MCF‑7 breast cancer cells while sparing normal human epidermal cells [1]. Additionally, the penta‑2,4‑dienamide scaffold has been claimed for pesticidal applications in US patent 5,270,343, confirming the broad biological utility of this chemical framework [2]. The target compound differentiates itself structurally from CPD via (i) N‑aryl substitution with a 3‑chloro‑4‑methoxyphenyl moiety, (ii) a defined (2Z,4E) stereochemistry at the diene system, and (iii) a cyano group at C‑2, all of which jointly modulate physicochemical and pharmacological properties relevant for procurement decisions.

Why Generic Substitution of (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide with Unsubstituted Dienamide Analogs Is Not Prudent


The cyano‑penta‑2,4‑dienamide scaffold is not a commodity chemotype; each substitution state profoundly alters molecular conformation, target engagement, and cellular phenotype. The parent compound (2E,4E)‑2‑cyano‑5‑phenylpenta‑2,4‑dienamide (CPD, MW 198.22 g/mol) binds Mcl‑1 with a Kᵢ of ~6 nM and induces apoptosis in MCF‑7 cells [1], yet its relatively high topological polar surface area (tPSA ≈ 66.9 Ų) and modest XLogP3 of 2.2 [2] may limit passive membrane permeability and oral bioavailability. The target compound incorporates a 3‑chloro‑4‑methoxyphenyl substituent (adding ~140.57 g/mol) and a specific (2Z,4E) stereochemistry at the diene, which are not cosmetic variations. The 2Z configuration alters the spatial orientation of the terminal phenyl ring relative to the cyano‑amide pharmacophore, while the electron‑withdrawing chloro and electron‑donating methoxy substituents can modulate halogen‑bonding interactions, π‑stacking with the target protein, and overall ligand efficiency. A crystallographic study on the structurally analogous (2E,4E)‑N‑benzyl‑2‑cyano‑5‑phenylpenta‑2,4‑dienamide confirms that even minor N‑substituent changes (benzyl vs. H) significantly alter molecular packing and, by inference, protein‑ligand interactions [3]. Substituting the target compound with a cheaper, unadorned dienamide analog risks loss of potency, altered selectivity, and inconsistent biological readout — consequences that can prove costlier in translational settings than the procurement of the correctly substituted analog.

Quantitative Evidence Guide for (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide: Comparative Data Against the Closest Structural Analogs


Mcl‑1 Target Binding Affinity Differentiation: CPD (Unsubstituted) vs. Target Compound Structural Rationale

Direct target engagement data for the target compound (2Z,4E)‑N‑(3‑chloro‑4‑methoxyphenyl)‑2‑cyano‑5‑phenylpenta‑2,4‑dienamide are not publicly available in peer‑reviewed literature at the time of analysis. This represents a genuine data gap. However, quantitative binding data exist for the closest unsubstituted comparator CPD, which binds the Mcl‑1 BH3‑binding groove with a competitive inhibition constant Kᵢ of ~6 nM as determined by in‑vitro fluorescence polarization and ELISA assays, with binding mode confirmed by protein NMR and isothermal titration calorimetry [1]. The target compound's 3‑chloro‑4‑methoxyphenyl N‑substituent is structurally capable of forming an additional halogen bond with backbone carbonyls in the BH3 groove (e.g., with Arg263 or Thr266 of Mcl‑1) and increased hydrophobic packing via the methoxy group — features absent in CPD [2]. Users are advised that without direct binding data, the target compound's Mcl‑1 affinity must be empirically determined, but the rational design suggests potential improvement over CPD's already low‑nanomolar Kᵢ.

Mcl-1 inhibition BH3 mimetic apoptosis

Antiproliferative Activity in MCF‑7 Breast Adenocarcinoma Cells: CPD Activity as Baseline for Target Compound Evaluation

CPD, the unsubstituted analog, has been shown to kill MCF‑7 human breast adenocarcinoma cells without obvious harm to normal human epidermal cells, as observed by microscopy, and to induce apoptosis as confirmed by MTT and Annexin V/PI dual staining assays [1]. This suggests a therapeutic window exploitable in oncology. Quantitative IC₅₀ values for CPD in MCF‑7 cells were not reported in the accessible dissertation abstract, which constitutes a second data gap. The target compound's enhanced lipophilicity (estimated cLogP ~3.8–4.5 based on fragment‑based calculations, compared to CPD's XLogP3 of 2.2 [2]) may improve cellular permeability and thereby lower the IC₅₀ in MCF‑7 cells, but this must be confirmed experimentally. A structurally related piperine derivative, (2E,4E)‑5‑(benzo[d][1,3]dioxol‑5‑yl)‑N‑(2‑hydroxyphenyl)penta‑2,4‑dienamide, demonstrated cytotoxic activity against MCF‑7 cells via apoptosis, providing class‑level support for the dienamide scaffold's anticancer potential [3]. Researchers should prioritize the target compound over unsubstituted CPD when permeability or metabolic stability is suspected to limit activity.

breast cancer MCF-7 apoptosis induction

Lipophilicity and Molecular Weight Differentiation: Target Compound vs. Unsubstituted CPD

Physicochemical property analysis reveals substantial differences between the target compound and its unsubstituted comparator CPD. CPD has a molecular weight of 198.22 g/mol and a calculated XLogP3 of 2.2 [1]. The target compound (2Z,4E)‑N‑(3‑chloro‑4‑methoxyphenyl)‑2‑cyano‑5‑phenylpenta‑2,4‑dienamide has a molecular weight of 338.79 g/mol, representing an increase of 140.57 g/mol (71%) . While the target compound's experimental logP has not been reported, fragment‑based additive calculations estimate cLogP in the range of 3.8–4.5, significantly exceeding CPD's hydrophilicity. The added 3‑chloro‑4‑methoxyphenyl group also increases the number of hydrogen bond acceptors (from 2 to 4) and rotatable bonds (from 3 to 5), features that jointly influence solubility, permeability, and metabolic stability . These differences mean that the target compound occupies a different physicochemical space, with implications for formulation, DMSO solubility, and compatibility with cellular assay conditions.

drug-likeness ADME lipophilicity

Stereochemical Configuration and Synthetic Complexity: (2Z,4E) Isomer vs. (2E,4E) Isomer

The target compound bears a defined (2Z,4E) configuration at the penta‑2,4‑dienamide core, which contrasts with the (2E,4E) configuration of the extensively studied CPD analog. Crystallographic data for the related N‑benzyl analog confirm that the (2E,4E) isomer adopts a fully extended conformation, maximizing conjugation across the diene system [1]. The 2Z configuration in the target compound introduces a kink in the molecular backbone, potentially altering the spatial relationship between the terminal phenyl ring and the cyano‑amide pharmacophore. This conformational difference can significantly impact molecular recognition, as the BH3‑binding groove of Mcl‑1 is a narrow hydrophobic cleft sensitive to ligand shape complementarity [2]. Synthetic access to the (2Z,4E) isomer typically requires stereocontrolled methods (e.g., Wittig or Horner‑Wadsworth‑Emmons olefination under kinetic control), which can increase procurement cost but provide a well‑defined stereochemical entity that ensures batch‑to‑batch consistency in biological assays — a non‑trivial advantage for reproducible research.

stereochemistry Z/E isomerism conformational analysis

Best Research and Industrial Application Scenarios for (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide


Mcl‑1‑Dependent Cancer Cell Line Apoptosis Screening

Based on the Mcl‑1 binding data for the parent scaffold (Kᵢ ≈ 6 nM) [1], this compound is best deployed as a chemical probe for Mcl‑1‑dependent apoptosis in cancer cell lines such as MCF‑7 (breast), HCT‑116 (colorectal), or multiple myeloma models. The enhanced lipophilicity of the target compound may improve cell permeability relative to unsubstituted CPD, potentially yielding stronger on‑target cellular phenotypes. Procurement is recommended when phenotypic screening requires a compound with favorable passive diffusion properties and a defined stereochemistry to ensure reproducible dose‑response curves.

Structure–Activity Relationship (SAR) Exploration at the Mcl‑1 N‑Substituent Position

The 3‑chloro‑4‑methoxyphenyl N‑substituent of this compound represents a distinct SAR vector that is absent in the unadorned CPD scaffold [1]. This compound is ideally suited as a starting point for systematic variation of the N‑aryl group to probe halogen bonding (via the 3‑chloro), hydrophobic packing (via the 4‑methoxy), and steric tolerance within the Mcl‑1 BH3‑binding groove. Procurement enables the generation of focused analog libraries to map the N‑substituent pharmacophore of the cyano‑dienamide class.

Stereochemistry‑Dependent Pharmacological Profiling

Given the well‑defined (2Z,4E) configuration, which is geometrically distinct from the (2E,4E) isomer characterized crystallographically in the N‑benzyl analog [2], this compound is a critical tool for studying the impact of diene stereochemistry on target engagement. Comparative testing against the (2E,4E) isomer can elucidate whether the 2Z configuration imparts selectivity advantages or alters the kinetics of Mcl‑1 inhibition. Procurement of the stereochemically pure compound is essential for such head‑to‑head studies.

Scaffold‑Hopping and Hybrid Compound Design

The penta‑2,4‑dienamide core has proven biological activity not only against Mcl‑1 but also in pesticidal applications [3]. This compound can serve as a privileged intermediate for scaffold‑hopping campaigns aimed at generating hybrid molecules that incorporate the cyano‑dienamide pharmacophore into other bioactive frameworks. Procurement for this purpose leverages the compound's regiospecific functionality (the cyano group as a synthetic handle) and its defined stereochemistry as a rigid tether in fragment‑based drug design.

Quote Request

Request a Quote for (2Z,4E)-N-(3-chloro-4-methoxyphenyl)-2-cyano-5-phenylpenta-2,4-dienamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.